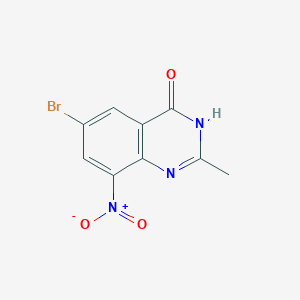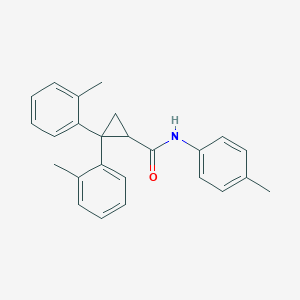![molecular formula C15H20BNO6 B14950320 {methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron](/img/structure/B14950320.png)
{methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron is a complex organic compound that features a boron atom coordinated to a benzoate ligand
Vorbereitungsmethoden
The synthesis of methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron typically involves multiple steps. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 4-hydroxybenzoate and boron-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum complexes.
Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, including esterification, amination, and boronation. Each step requires precise control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Scale-Up: Industrial production methods focus on scaling up the synthetic routes to produce large quantities of the compound. This involves optimizing reaction conditions and using larger reactors.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron has a wide range of scientific research applications.
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biology
Biochemical Studies: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutics: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Diagnostics: It is used in diagnostic assays to detect specific biomarkers in biological samples.
Industry
Manufacturing: The compound is used in the manufacturing of specialty chemicals and intermediates for various industrial processes.
Environmental Applications: It is applied in environmental remediation to remove pollutants from water and soil.
Wirkmechanismus
The mechanism of action of methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron involves its interaction with molecular targets and pathways.
Molecular Targets
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction and cellular responses.
Pathways Involved
Oxidative Stress: The compound can influence oxidative stress pathways, leading to changes in cellular redox states.
Inflammatory Response: It may modulate inflammatory pathways, reducing or enhancing the production of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester derivative with fewer functional groups.
Boron-containing Esters: Compounds with similar boron coordination but different organic ligands.
Uniqueness
Functional Diversity: The compound’s multiple functional groups provide versatility in chemical reactions and applications.
Biological Activity: Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and biochemical research.
Eigenschaften
Molekularformel |
C15H20BNO6 |
|---|---|
Molekulargewicht |
321.14 g/mol |
IUPAC-Name |
methyl 4-(2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecan-3-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20BNO6/c1-19-15(18)12-2-4-13(5-3-12)20-11-14-10-17-6-8-21-16(17,23-14)22-9-7-17/h2-5,14H,6-11H2,1H3 |
InChI-Schlüssel |
UMTBRFLKBSGDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)

![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)
![1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14950277.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)
methyl}morpholine](/img/structure/B14950299.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)
![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)

![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B14950314.png)

![O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B14950316.png)
